

A Comprehensive Technical Guide to *tert*-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

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Compound of Interest

tert-Butyl 3-
Compound Name: ((tosyloxy)methyl)pyrrolidine-1-
carboxylate

Cat. No.: B186296

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CAS Number: 114214-70-9

This technical guide provides an in-depth overview of ***tert*-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate**, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

***tert*-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate** is a stable, non-chiral molecule. Its key physicochemical properties are summarized in the table below.

Property	Value
CAS Number	114214-70-9
Molecular Formula	C ₁₇ H ₂₅ NO ₅ S
Molecular Weight	355.45 g/mol
Appearance	White to off-white solid
Storage Conditions	2-8°C, Sealed in dry conditions

Synthesis

The synthesis of **tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate** typically proceeds via the tosylation of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This reaction is a standard procedure in organic synthesis to convert a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

This protocol is a representative procedure based on general methods for the tosylation of alcohols.

Materials:

- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tosyl chloride (TsCl)
- Triethylamine (Et₃N) or Pyridine
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** (1.0 eq.) in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- To the stirred solution, add triethylamine (1.5 eq.) or pyridine, followed by a catalytic amount of DMAP (0.05-0.1 eq.).
- Slowly add tosyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0°C.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate**.

Reactivity and Applications in Drug Development

The primary utility of **tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate** lies in its role as an electrophilic building block. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring, a common scaffold in many biologically active molecules.

Nucleophilic Substitution Reactions

A key application is the reaction with nucleophiles to generate a variety of 3-substituted pyrrolidine derivatives. This is a fundamental transformation in the synthesis of potential drug candidates.

Experimental Protocol: Synthesis of **tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate**

This protocol describes a representative nucleophilic substitution reaction where the tosylate is displaced by an azide nucleophile.

Materials:

- **tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Water
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

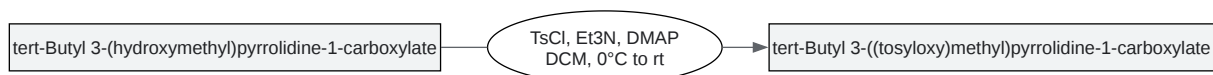
Procedure:

- In a round-bottom flask, dissolve **tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate** (1.0 eq.) in anhydrous DMF.
- Add sodium azide (1.5 - 3.0 eq.) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.

- Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.
- If necessary, the product can be further purified by silica gel column chromatography.

Visualizations

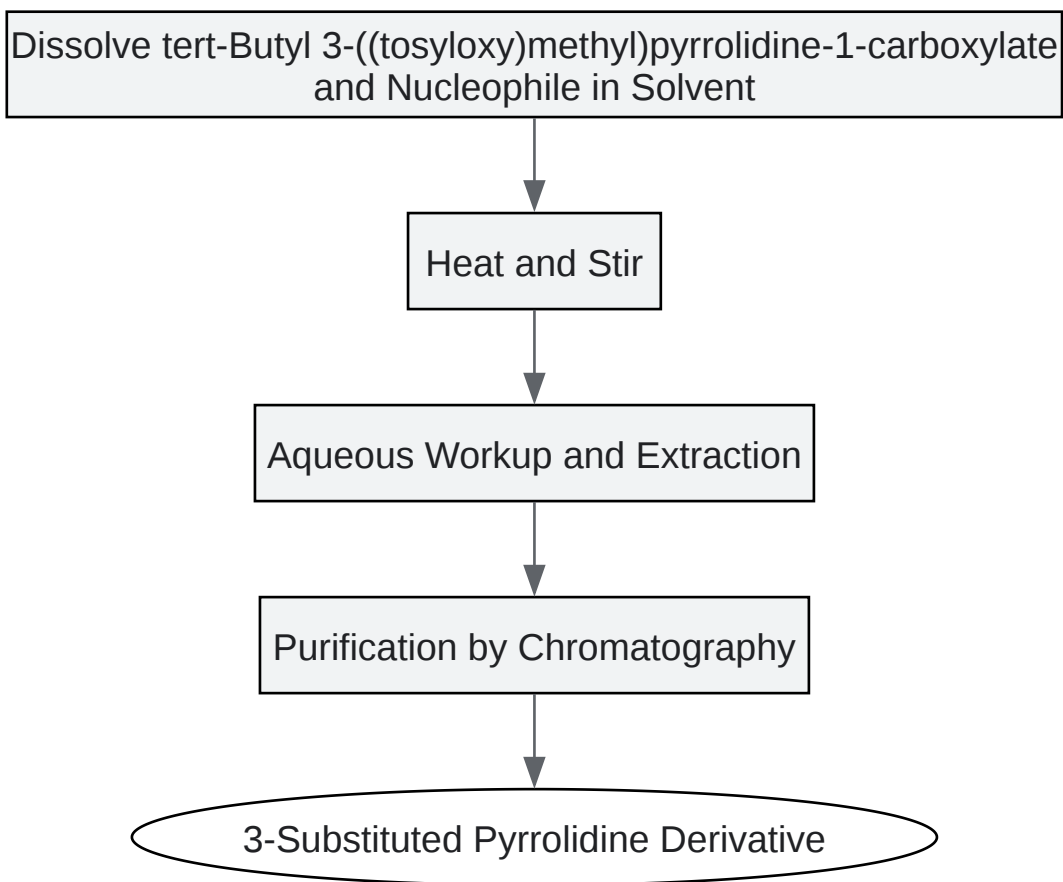
Synthesis Pathway



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Caption: Synthesis of the title compound from its alcohol precursor.

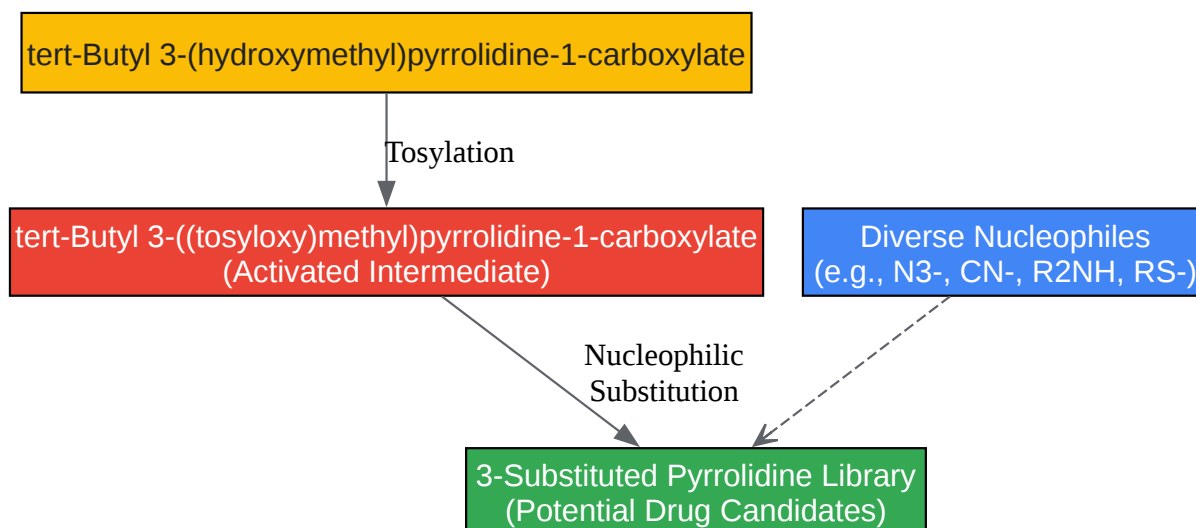
Reaction Workflow: Nucleophilic Substitution



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Caption: General workflow for nucleophilic displacement reactions.

Logical Relationship: Synthetic Utility



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Caption: Role as an intermediate for synthesizing pyrrolidine derivatives.

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